1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea
CAS No.: 2034209-12-4
Cat. No.: VC4300585
Molecular Formula: C17H19N3O
Molecular Weight: 281.359
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034209-12-4 |
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Molecular Formula | C17H19N3O |
Molecular Weight | 281.359 |
IUPAC Name | 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)urea |
Standard InChI | InChI=1S/C17H19N3O/c1-12-4-2-3-5-16(12)20-17(21)19-10-13-8-15(11-18-9-13)14-6-7-14/h2-5,8-9,11,14H,6-7,10H2,1H3,(H2,19,20,21) |
Standard InChI Key | XVEYNLAHXPPTPW-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3CC3 |
Introduction
Structural Features:
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Cyclopropyl Group: Contributes to the rigidity and steric properties of the molecule.
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Pyridine Ring: Enhances aromaticity and potential biological activity.
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o-Tolyl Group: Provides hydrophobic interactions in biological systems.
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Urea Linkage: Known for its hydrogen-bonding capabilities and role in enzyme inhibition.
Synthesis
The synthesis of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea involves a multi-step process:
Key Steps:
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Formation of Cyclopropylpyridine Intermediate:
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React cyclopropylamine with a pyridine precursor under cyclization conditions.
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Methylation of Pyridine Intermediate:
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Use methylating agents like methyl iodide or dimethyl sulfate to introduce the methyl group.
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Urea Formation:
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React the methylated pyridine with o-tolyl isocyanate in an organic solvent (e.g., dichloromethane or toluene) under reflux conditions.
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Reaction Conditions:
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Solvents: Dichloromethane or toluene
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Catalysts: Triethylamine
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Temperature: Reflux (approx. 80–100°C)
Chemistry
The compound serves as a building block for synthesizing more complex molecules due to its versatile functional groups.
Biology
Preliminary studies suggest potential antimicrobial, anticancer, and enzyme-inhibitory activities, although detailed mechanisms remain under investigation.
Medicine
Explored as a pharmaceutical agent targeting specific diseases, particularly those involving enzyme regulation or receptor modulation.
Industry
Used in developing advanced materials with tailored properties due to its unique structural features.
Mechanism of Action
The biological activity of this compound is likely mediated through its interaction with molecular targets such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites, altering enzymatic activity or receptor binding. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Compound Name | Structural Difference | Potential Impact on Activity |
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1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(phenyl)urea | Phenyl group instead of o-tolyl | Reduced hydrophobic interactions |
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(m-tolyl)urea | Meta-tolyl group instead of ortho-tolyl | Altered steric and electronic properties |
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(p-tolyl)urea | Para-tolyl group instead of ortho-tolyl | Potential changes in binding affinity |
The ortho-tolyl group in the target compound may provide unique steric hindrance and hydrophobic interactions compared to its analogs.
Biological Activity
Studies on related urea derivatives indicate potential applications in:
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Antimicrobial Agents:
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Effective against bacterial strains like Staphylococcus aureus.
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Anticancer Properties:
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Inhibits cell proliferation in cancer models.
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Enzyme Inhibition:
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Targets urease and other enzymes critical in metabolic pathways.
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Synthetic Optimization
Efforts are ongoing to improve yield and purity through advanced methods like continuous flow reactors.
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